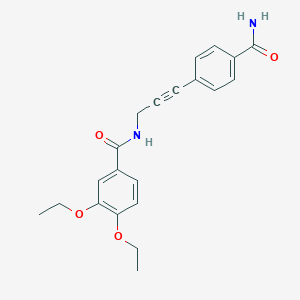
N-(3-(4-carbamoylphenyl)prop-2-yn-1-yl)-3,4-diethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(4-carbamoylphenyl)prop-2-yn-1-yl)-3,4-diethoxybenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzamide core substituted with carbamoylphenyl and diethoxy groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-carbamoylphenyl)prop-2-yn-1-yl)-3,4-diethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Prop-2-yn-1-yl Intermediate: This step involves the reaction of a suitable alkyne precursor with a halogenated benzene derivative under palladium-catalyzed coupling conditions.
Introduction of the Carbamoyl Group: The intermediate is then reacted with an isocyanate derivative to introduce the carbamoyl group.
Formation of the Benzamide Core: The final step involves the coupling of the carbamoyl intermediate with a diethoxy-substituted benzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(4-carbamoylphenyl)prop-2-yn-1-yl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(3-(4-carbamoylphenyl)prop-2-yn-1-yl)-3,4-diethoxybenzamide has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(3-(4-carbamoylphenyl)prop-2-yn-1-yl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes.
Comparaison Avec Des Composés Similaires
N-(3-(4-carbamoylphenyl)prop-2-yn-1-yl)-3,4-diethoxybenzamide can be compared with other similar compounds, such as:
N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: This compound has a different core structure but shares the carbamoylphenyl group.
N-(4-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide: This compound contains a pyrimidine core and a carbamoylphenyl group.
1-((1-(2,4-dimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)quinoxalin-2(1H)-one: This compound features a triazole and quinoxaline core with similar substituents.
Propriétés
Formule moléculaire |
C21H22N2O4 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
N-[3-(4-carbamoylphenyl)prop-2-ynyl]-3,4-diethoxybenzamide |
InChI |
InChI=1S/C21H22N2O4/c1-3-26-18-12-11-17(14-19(18)27-4-2)21(25)23-13-5-6-15-7-9-16(10-8-15)20(22)24/h7-12,14H,3-4,13H2,1-2H3,(H2,22,24)(H,23,25) |
Clé InChI |
NAKVJBJUYRSSCD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(=O)NCC#CC2=CC=C(C=C2)C(=O)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14138102.png)
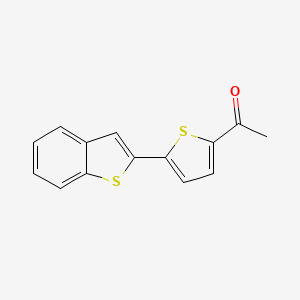

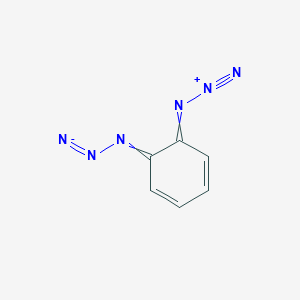
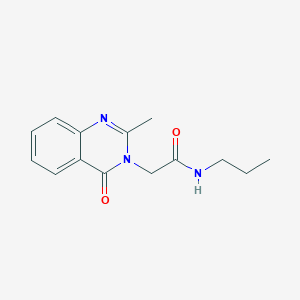
![Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate](/img/structure/B14138126.png)
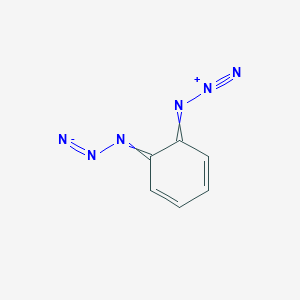
![N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B14138128.png)
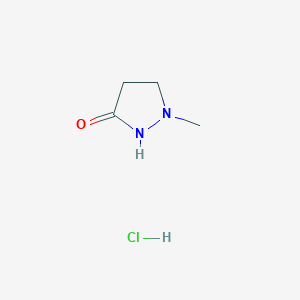
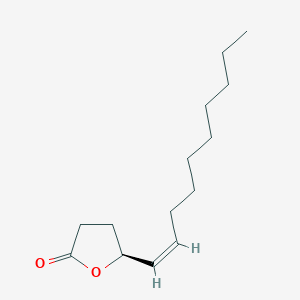
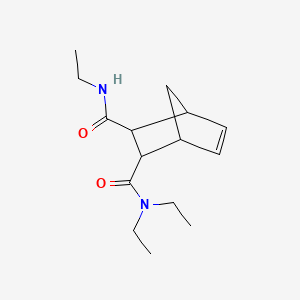
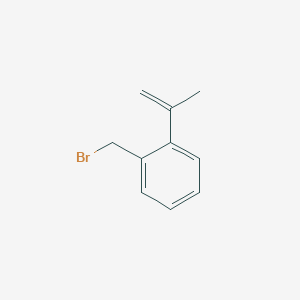
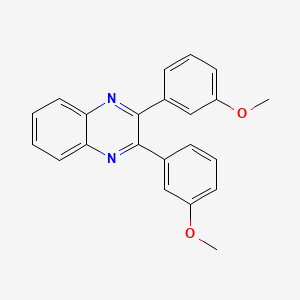
![2-amino-4-(3-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B14138178.png)
